3-Chloro-5-isopropylpyridine
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Overview
Description
3-Chloro-5-isopropylpyridine is a chemical compound with the molecular formula C8H10ClN and a molecular weight of 155.62 g/mol . It is a derivative of pyridine, characterized by the presence of a chlorine atom at the third position and an isopropyl group at the fifth position on the pyridine ring. This compound is primarily used in research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-5-isopropylpyridine typically involves the chlorination of 5-isopropylpyridine. One common method is the reaction of 5-isopropylpyridine with chlorine gas in the presence of a catalyst such as iron(III) chloride at elevated temperatures . Another method involves the use of N-chlorosuccinimide (NCS) as the chlorinating agent under mild conditions .
Industrial Production Methods: Industrial production of this compound often employs continuous flow reactors to ensure consistent quality and yield. The process involves the controlled addition of chlorine gas to a solution of 5-isopropylpyridine in an inert solvent, followed by purification through distillation or recrystallization .
Chemical Reactions Analysis
Types of Reactions: 3-Chloro-5-isopropylpyridine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides under basic conditions.
Reduction: The pyridine ring can be reduced to piperidine derivatives using hydrogenation catalysts.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Potassium permanganate in aqueous or acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Major Products Formed:
Nucleophilic Substitution: 3-Amino-5-isopropylpyridine, 3-Mercapto-5-isopropylpyridine.
Oxidation: this compound-2-carboxylic acid.
Reduction: 3-Chloro-5-isopropylpiperidine.
Scientific Research Applications
3-Chloro-5-isopropylpyridine is utilized in various scientific research fields:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.
Biology: It is used in the study of enzyme inhibitors and receptor binding assays.
Medicine: Research on its derivatives has shown potential in developing new therapeutic agents.
Industry: It is employed in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 3-Chloro-5-isopropylpyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorine atom and the isopropyl group contribute to its binding affinity and specificity. The compound can inhibit enzyme activity by forming covalent bonds with active site residues or by blocking substrate access . Additionally, it can modulate receptor activity by binding to allosteric sites, altering the receptor’s conformation and function .
Comparison with Similar Compounds
3-Chloropyridine: Lacks the isopropyl group, making it less hydrophobic and less sterically hindered.
5-Isopropylpyridine: Lacks the chlorine atom, resulting in different reactivity and binding properties.
3-Chloro-2-methylpyridine: Has a methyl group instead of an isopropyl group, affecting its steric and electronic properties.
Uniqueness: 3-Chloro-5-isopropylpyridine is unique due to the combined presence of the chlorine atom and the isopropyl group, which confer distinct chemical reactivity and biological activity. This combination allows for specific interactions with molecular targets, making it valuable in research and industrial applications .
Properties
Molecular Formula |
C8H10ClN |
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Molecular Weight |
155.62 g/mol |
IUPAC Name |
3-chloro-5-propan-2-ylpyridine |
InChI |
InChI=1S/C8H10ClN/c1-6(2)7-3-8(9)5-10-4-7/h3-6H,1-2H3 |
InChI Key |
WBBYZSJZJYVMLA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC(=CN=C1)Cl |
Origin of Product |
United States |
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